molecular formula C12H16N4O B7506998 1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide

1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B7506998
M. Wt: 232.28 g/mol
InChI Key: SMCXNFPJBCFXRS-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as DPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPP belongs to the class of pyrazolopyridine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide has been found to exhibit various biological activities, making it a promising compound for scientific research. Studies have shown that 1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide also has analgesic effects by blocking the transmission of pain signals in the central nervous system. Moreover, 1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide has been found to exhibit antitumor effects by inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. For example, 1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which contribute to inflammation and pain.
Biochemical and Physiological Effects
1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have various biochemical and physiological effects. For example, 1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide has been found to reduce the levels of inflammatory markers, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. 1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide also reduces the levels of prostaglandins, which contribute to pain and inflammation. Moreover, 1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.

Advantages and Limitations for Lab Experiments

1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. 1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide is also relatively inexpensive compared to other compounds with similar biological activities. However, 1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Moreover, 1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide has not been extensively studied in humans, and its safety and efficacy in clinical settings are not fully understood.

Future Directions

For the study of 1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide include elucidating its mechanism of action, investigating its safety and efficacy in humans, and exploring its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of 1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide involves the reaction of 2-aminopyridine with 2,3-pentanedione and propylamine in the presence of acetic acid as a catalyst. The resulting product is then treated with acetic anhydride to yield 1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide. The yield of 1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and solvent.

properties

IUPAC Name

1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-4-5-13-12(17)9-6-10-8(2)15-16(3)11(10)14-7-9/h6-7H,4-5H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCXNFPJBCFXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(N=C1)N(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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